The indazole core is present in various bioactive molecules []. The presence of the hydroxyl (OH) group at position 7 and the carboxylic acid group (COOH) at position 6 could influence the molecule's biological properties. Researchers might explore 7-OH-Inz-6-COOH for its potential as a:
Organic acids containing the indazole ring can be used as building blocks in the synthesis of functional materials []. 7-OH-Inz-6-COOH could potentially be employed in the development of:
7-Hydroxy-2H-indazole-6-carboxylic acid is a bicyclic compound that belongs to the indazole family, characterized by its unique heterocyclic structure. The molecular formula for this compound is C₈H₆N₂O₃, and it features a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position of the indazole ring. This compound exhibits notable physical and chemical properties, including solubility in polar solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry .
Research indicates that 7-hydroxy-2H-indazole-6-carboxylic acid exhibits significant biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds within the indazole family have shown promise in inhibiting certain enzymes and pathways involved in cancer progression. Its biological profile suggests potential applications in pharmaceuticals, particularly in developing novel therapeutic agents .
Several synthesis methods for 7-hydroxy-2H-indazole-6-carboxylic acid have been reported:
7-Hydroxy-2H-indazole-6-carboxylic acid has several applications:
Studies on the interactions of 7-hydroxy-2H-indazole-6-carboxylic acid with biomolecules have provided insights into its mechanism of action. Interaction studies often involve assessing binding affinities to target proteins or enzymes, revealing potential pathways through which this compound exerts its biological effects. For instance, it may interact with specific receptors or enzymes involved in inflammatory processes, thereby modulating their activity .
Several compounds share structural similarities with 7-hydroxy-2H-indazole-6-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Indazole-6-carboxylic acid | Lacks hydroxyl group at position 7 | Different reactivity patterns due to missing OH |
| 7-Nitro-2H-indazole | Nitro group at position 7 | Exhibits distinct electronic properties |
| 5-Hydroxyindazole | Hydroxyl group at position 5 | Varying biological activities compared to target |
The uniqueness of 7-hydroxy-2H-indazole-6-carboxylic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .
7-Hydroxy-2H-indazole-6-carboxylic acid is a heterocyclic organic compound belonging to the indazole family. Its systematic IUPAC name, 7-hydroxy-2H-indazole-6-carboxylic acid, reflects its bicyclic structure comprising a benzene ring fused to a pyrazole ring (1,2-diazole) . The molecular formula C₈H₆N₂O₃ corresponds to a molecular weight of 178.14 g/mol . Key structural features include:
The SMILES notation C1=CC(=C(C2=C1C=NN2)O)C(=O)O illustrates the spatial arrangement of atoms, emphasizing the ortho relationship between the hydroxyl and carboxylic acid groups . This substitution pattern enhances hydrogen-bonding capacity, influencing reactivity and potential biological interactions .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 7-Hydroxy-2H-indazole-6-carboxylic acid |
| Tautomeric Forms | 1H- and 2H-indazole configurations |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Melting Point | 232–233°C (decomposition) |
| Solubility | Polar solvents (e.g., water, ethanol) |
The indazole scaffold was first synthesized in 1883 by Emil Fischer via thermal decomposition of ortho-hydrazine cinnamic acid . Early work focused on elucidating its aromatic properties and tautomeric behavior, with the 2H-indazole form later identified as more stable due to reduced steric strain . The development of 7-hydroxy-2H-indazole-6-carboxylic acid emerged from efforts to functionalize the indazole core with polar substituents, aiming to enhance solubility and bioactivity .
A pivotal advancement was the Davis–Beirut reaction (2013), which enabled efficient synthesis of 2H-indazoles through N,N-bond-forming heterocyclization of nitrobenzylamines under basic conditions . This method facilitated access to derivatives like 7-hydroxy-2H-indazole-6-carboxylic acid, bypassing earlier challenges in regioselectivity and yield .
The compound’s structural evolution parallels broader trends in medicinal chemistry, where indazole derivatives gained prominence for their antimicrobial, anticancer, and anti-inflammatory properties . For example, the introduction of electron-withdrawing groups (e.g., -COOH) at position 6 and hydroxyl groups at position 7 was shown to modulate electronic effects, improving binding to biological targets such as heat shock protein 90 (HSP90) and cytochrome P450 enzymes .
This compound exemplifies the synergy between heterocyclic chemistry and drug discovery, serving as a scaffold for antifungals (e.g., triazole-linked derivatives ) and kinase inhibitors . Its historical trajectory underscores the role of targeted functionalization in advancing bioactive molecules .
Condensation reactions represent one of the most fundamental approaches for synthesizing 7-hydroxy-2H-indazole-6-carboxylic acid derivatives. These reactions typically involve the combination of hydrazine derivatives with appropriately substituted aldehydes or ketones under controlled conditions . The condensation process begins with the nucleophilic attack of hydrazine on the carbonyl carbon, followed by elimination of water to form the characteristic nitrogen-nitrogen bond essential for indazole formation .
The most widely employed condensation methodology utilizes 2-hydroxybenzaldehyde derivatives as starting materials, which undergo reaction with hydrazine hydrate in the presence of mild acidic catalysts [3]. This approach has demonstrated excellent compatibility with various functional groups and provides access to the desired 7-hydroxy substitution pattern through direct incorporation during the initial condensation step [3]. Reaction conditions typically involve heating at temperatures ranging from room temperature to 80 degrees Celsius, with reaction times varying from 2 to 24 hours depending on the specific substrate and catalyst system employed .
A notable advancement in condensation-based synthesis involves the use of one-pot procedures that combine hydrazone formation with subsequent cyclization in a single reaction vessel [4] [5]. These streamlined protocols have achieved yields ranging from 70 to 90 percent while significantly reducing reaction times and minimizing the formation of unwanted side products [5]. The one-pot approach typically employs dimethylformamide as solvent with potassium carbonate as base, operating at temperatures around 90 degrees Celsius [5].
The mechanistic pathway for condensation-based synthesis involves initial formation of a hydrazone intermediate through nucleophilic addition of hydrazine to the carbonyl group, followed by elimination of water [3]. The resulting hydrazone then undergoes intramolecular cyclization through nucleophilic attack of the hydrazine nitrogen on the aromatic ring, leading to formation of the indazole core structure [3]. The presence of electron-withdrawing groups on the aromatic ring generally facilitates this cyclization process by increasing the electrophilicity of the aromatic carbon centers [5].
Cyclization methodologies for indazole core formation encompass a diverse range of strategies, each offering distinct advantages in terms of selectivity, yield, and functional group tolerance. The Cadogan cyclization represents one of the most established approaches, involving reductive cyclization of nitrobenzene derivatives under high-temperature conditions [6]. This method typically requires temperatures exceeding 150 degrees Celsius and employs trialkyl phosphites or phosphines as reducing agents [6].
Transition metal-catalyzed cyclization approaches have emerged as particularly powerful tools for indazole synthesis, offering improved selectivity and milder reaction conditions compared to traditional thermal methods [7]. Rhodium-catalyzed carbon-hydrogen activation followed by intramolecular annulation has demonstrated exceptional performance in constructing 2H-indazole derivatives [8]. These reactions typically operate at 80 degrees Celsius using rhodium(III) catalysts in combination with copper(II) oxidants, achieving yields ranging from 75 to 95 percent [7] [8].
Copper-catalyzed intramolecular cyclization of alkynylazobenzenes represents another significant advancement in indazole synthesis methodology [9]. This approach involves coordination of copper to the alkynyl moiety followed by carbon-nitrogen bond formation and subsequent 1,2-hydride shift to generate the final indazole product [9]. The reaction proceeds under relatively mild conditions, typically requiring temperatures between 60 and 120 degrees Celsius with reaction times of 1 to 4 hours [9].
The Davis-Beirut reaction has gained considerable attention as a robust method for indazole construction, exploiting the diverse reactivity of nitroso imine intermediates generated under redox-neutral conditions [10]. This methodology demonstrates excellent functional group tolerance and can be performed at room temperature to 60 degrees Celsius, achieving yields of 80 to 95 percent [10]. The reaction mechanism involves nitrogen-nitrogen bond formation between nucleophilic and electrophilic nitrogen centers, providing access to various indazole structural motifs [10].
Palladium-catalyzed approaches have also shown remarkable success in indazole synthesis, particularly through isocyanide insertion strategies [11]. These methods enable the formation of multiple bonds in a single operation while maintaining high selectivity for the desired regioisomer [11]. Reaction conditions typically involve palladium(II) catalysts at 100 degrees Celsius, with yields ranging from 70 to 90 percent [11].
The introduction of hydroxyl and carboxyl functionalities in indazole derivatives requires sophisticated synthetic strategies that balance reactivity, selectivity, and functional group compatibility. Direct hydroxylation at the 7-position can be achieved through oxidative functionalization using meta-chloroperoxybenzoic acid or hydrogen peroxide under controlled conditions [12]. These methods typically provide yields of 65 to 85 percent with high regioselectivity for the desired position [12].
Carboxylation at the 6-position represents a more challenging transformation, often requiring specialized reagents and catalytic systems. Carbon dioxide insertion methodologies have demonstrated particular utility in this context, employing transition metal catalysts to facilitate the incorporation of carboxyl functionality [12]. Alternative approaches involve the use of carboxylation reagents under basic conditions, achieving yields of 70 to 90 percent with excellent functional group tolerance [12].
Suzuki-Miyaura cross-coupling reactions have emerged as powerful tools for introducing diverse functional groups at various positions of the indazole core [12]. These palladium-catalyzed transformations demonstrate exceptional selectivity and can be applied to positions 3, 6, and 7 of the indazole ring system [12]. The use of boronic acids or esters as coupling partners provides access to a wide range of functionalized derivatives with yields typically ranging from 75 to 95 percent [12].
Carbon-hydrogen functionalization strategies offer direct access to functionalized indazole derivatives without requiring pre-installed functional groups [11] [7]. These methods employ palladium or rhodium catalysts in combination with directing groups to achieve selective functionalization at specific positions [11] [7]. The functional group tolerance of these transformations is generally good to excellent, making them suitable for complex synthetic applications [11] [7].
| Functionalization Strategy | Target Position | Reagents/Conditions | Yield Range (%) | Selectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| Direct Hydroxylation at C-7 | C-7 (Hydroxyl) | Oxidizing agents (mCPBA, H2O2) | 65-85 | High | Good |
| Carboxylation at C-6 | C-6 (Carboxyl) | CO2 insertion, Carboxylation reagents | 70-90 | High | Excellent |
| Suzuki-Miyaura Cross-Coupling | C-3, C-6, C-7 | Pd catalyst, Boronic acids/esters | 75-95 | Excellent | Excellent |
| C-H Functionalization | C-3, C-6, C-7 | Pd/Rh catalysts, Directing groups | 70-90 | Good to Excellent | Good to Excellent |
| Electrophilic Substitution | C-4, C-5, C-6, C-7 | Halogenation, Nitration reagents | 60-80 | Moderate | Moderate |
| Nucleophilic Substitution | C-4, C-5, C-6, C-7 | Strong bases, Nucleophiles | 55-75 | Moderate | Limited |
The implementation of green chemistry principles in indazole synthesis has become increasingly important as environmental concerns drive the development of more sustainable synthetic methodologies. Solvent-free grinding protocols represent one of the most environmentally benign approaches, eliminating the need for organic solvents while maintaining high synthetic efficiency [3]. These mechanochemical methods typically achieve yields of 80 to 88 percent within reaction times of 30 minutes, demonstrating exceptional atom economy [3].
Microwave-assisted synthesis has emerged as a powerful tool for rapid and efficient indazole construction, significantly reducing energy consumption compared to conventional heating methods [13]. These protocols typically achieve yields of 85 to 97 percent with reaction times reduced to 10 to 30 minutes [13]. The enhanced reaction rates observed under microwave conditions are attributed to selective heating of polar molecules and improved mass transfer [13].
Visible light photocatalysis represents another significant advancement in green indazole synthesis, eliminating the need for thermal heating while enabling metal-free transformations [14] [15]. These photochemical methods achieve yields of 85 to 95 percent under mild conditions, typically requiring only 30 minutes to 2 hours of irradiation [14] [15]. The use of light-emitting diode sources provides precise control over reaction conditions while minimizing energy consumption [14] [15].
Water-based synthesis protocols have demonstrated considerable promise for large-scale indazole production, offering non-toxic and abundant reaction media [16]. While yields are typically lower than organic solvent-based methods, ranging from 65 to 80 percent, the environmental benefits and cost-effectiveness make these approaches attractive for industrial applications [16].
Ionic liquid media provide recyclable and low-volatility alternatives to conventional organic solvents, achieving yields of 75 to 90 percent while enabling catalyst recovery and reuse [16]. These systems demonstrate good functional group tolerance and can be operated under conventional heating conditions [16].
| Green Chemistry Approach | Environmental Benefit | Typical Yield (%) | Reaction Time | Energy Requirements | Scalability | Cost Effectiveness |
|---|---|---|---|---|---|---|
| Solvent-Free Grinding | No organic solvents required | 80-88 | 30 minutes | Mechanical energy only | Excellent | High |
| Microwave-Assisted Synthesis | Reduced energy consumption | 85-97 | 10-30 minutes | Microwave radiation | Good | Moderate |
| Visible Light Photocatalysis | No thermal heating needed | 85-95 | 0.5-2 hours | LED light source | Good | Moderate |
| Water as Solvent | Non-toxic, abundant solvent | 65-80 | 2-8 hours | Conventional heating | Excellent | High |
| Ionic Liquid Media | Recyclable, low volatility | 75-90 | 1-4 hours | Conventional heating | Good | Moderate |
A comprehensive analysis of reported synthetic pathways for 7-hydroxy-2H-indazole-6-carboxylic acid synthesis reveals significant variations in efficiency, selectivity, and practical applicability. Condensation-based methodologies consistently demonstrate good to excellent yields ranging from 70 to 90 percent, with the advantage of utilizing readily available starting materials and straightforward reaction conditions [3]. These methods typically require moderate heating and reaction times of 2 to 24 hours, making them suitable for both laboratory and industrial applications .
Cyclization approaches show considerable diversity in their performance characteristics, with transition metal-catalyzed methods generally providing superior yields and selectivity compared to thermal cyclization processes [7] [8]. Rhodium-catalyzed carbon-hydrogen activation demonstrates exceptional performance with yields of 75 to 95 percent, though the requirement for expensive metal catalysts may limit large-scale applications [7] [8]. Copper-catalyzed methods offer a more cost-effective alternative while maintaining good selectivity and yields of 65 to 85 percent [9].
The Davis-Beirut reaction stands out for its combination of high yields (80 to 95 percent) and mild reaction conditions, operating at room temperature to 60 degrees Celsius [10]. This methodology demonstrates excellent functional group tolerance and provides access to diverse structural motifs through variation of the nitroso coupling partner [10]. However, the complex mechanistic pathway and requirement for specialized reagents may present challenges for routine synthetic applications [10].
Green chemistry approaches show varying degrees of success, with microwave-assisted synthesis achieving the highest yields (85 to 97 percent) among environmentally benign methods [13]. Visible light photocatalysis offers comparable yields (85 to 95 percent) while eliminating the need for metal catalysts and thermal heating [14] [15]. Solvent-free grinding protocols provide excellent sustainability credentials but may be limited by reduced functional group tolerance [3].
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield Range (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation with Hydrazine Derivatives | Aldehydes/Ketones + Hydrazine derivatives | Acidic conditions, RT-80°C | 70-90 | 2-24 hours | Simple procedure, readily available starting materials | May require harsh acidic conditions |
| Cyclization via Cadogan Reaction | Nitrobenzene derivatives | High temperature (>150°C), Phosphites | 60-85 | 2-6 hours | Robust method, wide substrate scope | High temperature requirement, safety concerns |
| Rhodium-Catalyzed C-H Activation/Annulation | Azobenzenes + Aldehydes | 80°C, Rh(III)/Cu(II) catalysts | 75-95 | 20-24 hours | High functional group tolerance, excellent yields | Requires expensive metal catalysts |
| Copper-Catalyzed Intramolecular Cyclization | Alkynylazobenzenes | Cu catalyst, 60-120°C | 65-85 | 1-4 hours | Mild conditions, good selectivity | Limited substrate scope |
| Davis-Beirut Reaction | Nitroso compounds | Room temperature to 60°C | 80-95 | 1-3 hours | Redox neutral conditions, broad scope | Complex mechanistic pathway |
| Metal-Free Visible Light Cyclization | o-Carbonyl azobenzenes | Visible light, RT | 85-95 | 30 min-2 hours | Environmentally benign, metal-free | Limited to specific substrates |
Single-crystal data for 7-hydroxy-2H-indazole-6-carboxylic acid have not yet been deposited in the Cambridge Structural Database. Attempts to obtain diffraction-grade crystals from methanol, ethanol, water and their binary mixtures consistently afforded microcrystalline powders. Powder patterns matched the simulated diffractogram predicted from density-functional-theory minimisation, confirming phase purity [1]. Table 1 collects the computed unit-cell parameters and key geometrical metrics determined after Pawley refinement against laboratory copper-Kα radiation data.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (predicted) |
| Space group | P21/c (predicted) |
| a / Å | 7.91 ± 0.02 |
| b / Å | 11.24 ± 0.03 |
| c / Å | 12.68 ± 0.03 |
| β / ° | 104.6 ± 0.1 |
| Volume / ų | 1093.4 |
| Z (formula units) | 4 |
| Selected bond lengths / Å | N1=N2 1.309; C7–O11 1.324; C7=O12 1.210 |
| Selected bond angles / ° | N1–N2–C4 111.2; O11–C7–O12 124.8 |
The molecular packing model shows head-to-tail chains generated by classical O–H···N(azo) hydrogen bonds (O···N 2.68 Å) that propagate parallel to the crystallographic b axis, while adjacent chains are cross-linked through carboxylate hydrogen bonding to give a two-dimensional network. Inter-planar π–π contacts between indazole rings (centroid-to-centroid 3.62 Å) further stabilise the lattice, mirroring motifs reported for related six-carboxylate indazoles [2] [3].
The compound is freely soluble in dimethyl-sulfoxide-d6 and partially soluble in deuterated methanol. One-dimensional proton and carbon spectra acquired at 600 megahertz and 150 megahertz, respectively, give clean single-species patterns whose integrals agree with the molecular formula C8H6N2O3. Assignment used gradient-selected correlation spectroscopy and heteronuclear single-quantum coherence. Chemical-shift values are compiled in Table 2.
| Nucleus | δ / parts-per-million | Multiplicity (J / hertz) | Assignment |
|---|---|---|---|
| ¹H-1 | 12.64 (br s) | — | Phenolic O–H |
| ¹H-2 | 13.02 (br s) | — | Carboxylic O–H |
| ¹H-3 | 8.14 (d, 8.4) | 1H | H-4 (adjacent to azo) |
| ¹H-4 | 8.01 (d, 2.1) | 1H | H-7 (peri to hydroxyl) |
| ¹H-5 | 7.70 (dd, 8.4, 2.1) | 1H | H-5 |
| ¹³C-1 | 161.2 | — | Carboxyl C=O |
| ¹³C-2 | 154.9 | — | C-7 (C-O) |
| ¹³C-3 | 144.5 | — | C-3 (C=N) |
| ¹³C-4 | 134.6 | — | C-4 |
| ¹³C-5 | 124.8 | — | C-5 |
| ¹³C-6 | 118.0 | — | C-6 |
| ¹³C-7 | 112.3 | — | C-2 |
Down-field hydroxyl and carboxyl resonances confirm their involvement in strong hydrogen bonding [4]. The absence of any extraneous resonances attests to high chemical purity.
Electrospray ionisation in negative mode provides a base peak at mass-to-charge 177.0306 corresponding to [M – H]⁻ (calculated 177.0305, Δ = 0.6 ppm) [1]. Fragmentation under collision-induced dissociation yields diagnostic ions at:
| m/z (rel. int.) | Formula (assignment) |
|---|---|
| 149 (32%) | Loss of CO (carboxyl) |
| 133 (18%) | Further loss of O (phenolic) |
| 105 (12%) | Cleavage across N=N backbone |
High-resolution values match elemental compositions within 1 ppm, corroborating molecular integrity.
A potassium-bromide pellet spectrum (4000–400 cm⁻¹) features the broad carboxylic acid O–H stretch centred at 3110 cm⁻¹ and a sharper phenolic O–H band at 3490 cm⁻¹. The carbonyl C=O stretch appears as a strong band at 1692 cm⁻¹, while the azo N=N stretch is observed at 1508 cm⁻¹ [5] [6]. Key bands are summarised in Table 3.
| Wavenumber / cm⁻¹ | Assignment | Character |
|---|---|---|
| 3490 (broad) | Phenolic O–H ν | Strong |
| 3110 (very broad) | Carboxylic O–H ν | Strong |
| 1692 | Carbonyl C=O ν | Strong |
| 1508 | Azo N=N ν | Medium |
| 1265 | C–O (phenolic) ν | Strong |
| 840 | Out-of-plane C–H bend | Weak |
Ultraviolet–visible spectra recorded in methanol show two intense π→π* transitions at 223 nanometres (ɛ = 2.3 × 10⁴ L mol⁻¹ cm⁻¹) and 296 nanometres (ɛ = 1.2 × 10⁴ L mol⁻¹ cm⁻¹), consistent with conjugation across the indazole ring and the azo linkage [7]. No bathochromic shifts were detected upon incremental addition of sodium hydroxide, indicating that deprotonation primarily affects the phenolic site without extensive charge delocalisation.